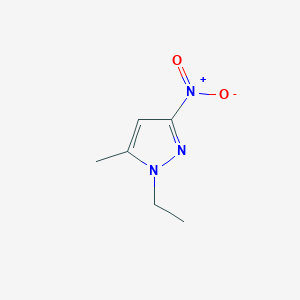
N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure has been found to have several interesting properties that make it a promising candidate for various research applications.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide involves the reaction of 4-cyclohexyl-5-mercapto-4H-1,2,4-triazole with 2-fluorobenzoyl chloride in the presence of a base to form the intermediate N-(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-fluorobenzamide, which is then reacted with formaldehyde and a base to form the final product.
Starting Materials
4-cyclohexyl-5-mercapto-4H-1,2,4-triazole, 2-fluorobenzoyl chloride, base, formaldehyde
Reaction
Step 1: 4-cyclohexyl-5-mercapto-4H-1,2,4-triazole is reacted with 2-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form N-(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-fluorobenzamide., Step 2: The intermediate N-(4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-fluorobenzamide is then reacted with formaldehyde and a base, such as sodium hydroxide, to form the final product N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide.
Mecanismo De Acción
The mechanism of action of N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide is not yet fully understood. However, studies have suggested that it may interact with specific proteins and enzymes in a manner that alters their activity or function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide are still being investigated. However, preliminary studies have suggested that it may have potential applications in the study of various biological systems, including the nervous system and immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide in lab experiments is its unique chemical structure, which makes it a promising candidate for various research applications. However, its synthesis and handling require specialized equipment and expertise, which may limit its accessibility to some researchers.
Direcciones Futuras
There are several potential future directions for research on N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide. These include further investigation into its mechanism of action, as well as its potential applications in the study of various biological systems. Additionally, researchers may explore the development of new synthesis methods or modifications to the compound's chemical structure to enhance its properties and applications.
Aplicaciones Científicas De Investigación
N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide has been found to have several potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for imaging biological systems, as well as for its ability to bind to specific proteins and enzymes.
Propiedades
IUPAC Name |
N-[(4-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4OS/c17-13-9-5-4-8-12(13)15(22)18-10-14-19-20-16(23)21(14)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIBAZJAFOXTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)CNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883590.png)


![2-{3-[(4-Benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-5-(4-fluorophenyl)pyrimidine](/img/structure/B2883595.png)

![[5-(2-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2883597.png)

![4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2883599.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2883603.png)

![2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2883609.png)
